KLH45: A Potent and Selective Inhibitor of the Brain Triglyceride Lipase DDHD2
KLH45: A Potent and Selective Inhibitor of the Brain Triglyceride Lipase DDHD2
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of KLH45, a potent and selective small-molecule inhibitor of DDHD Domain Containing 2 (DDHD2). DDHD2 has been identified as a principal triacylglycerol (TAG) lipase in the mammalian brain, and its dysfunction is linked to a complex form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder.[1] KLH45 serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of DDHD2-mediated lipid metabolism in the central nervous system.
Introduction to DDHD2 and the Rationale for its Inhibition
DDHD2 is a serine hydrolase that plays a crucial role in lipid homeostasis within the brain.[1] Unlike peripheral tissues that utilize other lipases, the brain appears to rely significantly on DDHD2 for the hydrolysis of TAGs stored in neuronal lipid droplets (LDs).[1] This process releases diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs), which are vital for cellular energy and signaling.[2][3] Genetic mutations that lead to the loss of DDHD2 function cause the accumulation of TAGs and LDs in neurons, which is associated with the motor and cognitive impairments seen in a specific type of complex HSP.[1] The development of selective inhibitors like KLH45 is therefore essential for studying the enzymatic function of DDHD2 in vivo and for exploring potential therapeutic strategies.[1]
Mechanism of Action of KLH45
KLH45 is a potent, selective, and in vivo-active inhibitor of the serine hydrolase DDHD2.[4] It belongs to a class of phenethyl-1,2,3-triazole urea compounds that react covalently and irreversibly with the active site serine of DDHD2.[1] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing its TAG substrate. The high potency and selectivity of KLH45 make it a superior tool for studying DDHD2 function compared to broader-spectrum lipase inhibitors.[1]
Quantitative Data on KLH45 Activity
The efficacy and selectivity of KLH45 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of KLH45 against DDHD2
| Parameter | Value | Source |
|---|---|---|
| IC₅₀ (in vitro) | 1.3 nM | [1][4][5][6] |
| In situ Potency (Neuro2A cells) | <10 nM |[1][4] |
Table 2: Selectivity Profile of KLH45
| Target | Activity/Observation | Source |
|---|---|---|
| Primary Target | ||
| DDHD2 | Potent inhibition (IC₅₀ = 1.3 nM) | [1][4][5][6] |
| Off-Target Activity | ||
| ABHD6 | Cross-reactivity observed | [1][4][5][6] |
| Selectivity | ||
| Other Serine Hydrolases | No cross-reactivity with >40 other detected serine hydrolases | [1][4][5] |
| DDHD1 & Sec23ip | Selective over these related hydrolases |[6] |
Table 3: In Vitro Efficacy of KLH45 in Cellular Models
| Cell Line | Concentration | Incubation Time | Key Result | Source |
|---|---|---|---|---|
| Neuro2A | 25 nM | 4 h | >95% inhibition of DDHD2 | [4][5][6] |
| COS-7 | 2 µM | 16 h | Selectively blocked DDHD2 activity and reversed DDHD2-induced lipid droplet reduction | [5][6][7] |
| HEK293T (lysates) | 2 µM | 30 min (pretreatment) | Prevented increased TAG hydrolase activity from recombinant DDHD2 | [1][6] |
| Primary Rat Cortical Neurons | 2.5 µM | 24 h | Induced significant lipid droplet accumulation |[8] |
Table 4: In Vivo Efficacy of KLH45 in Mice
| Dosage | Administration | Duration | Key Result | Source |
|---|---|---|---|---|
| 5-40 mg/kg | Single IP injection | 4 h | Dose-dependent blockade of brain DDHD2 activity | [5][9] |
| 20 mg/kg | IP, every 12 h | 4 days | Significant elevation of brain triacylglycerols (TAGs) |[5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to KLH45.
4.1. In Vitro DDHD2 Inhibition Assay (IC₅₀ Determination)
-
Objective: To determine the concentration of KLH45 required to inhibit 50% of DDHD2's enzymatic activity.
-
Materials: Recombinant DDHD2 enzyme, ¹⁴C-labeled triolein (a TAG substrate), HEK293T cell lysates, KLH45, and inactive control compound (KLH40).[1]
-
Procedure:
-
Prepare lysates from HEK293T cells transfected with a plasmid expressing wild-type DDHD2.
-
Pre-incubate the cell lysates with varying concentrations of KLH45 (or DMSO vehicle control) for 30 minutes.[1]
-
Initiate the enzymatic reaction by adding the ¹⁴C-labeled TAG substrate (e.g., 22 µM).
-
Incubate the reaction for 90 minutes.[1]
-
Stop the reaction and extract the lipids.
-
Separate the lipid products (DAG, MAG, FFA) from the TAG substrate using thin-layer chromatography (TLC).
-
Quantify the radiolabeled products to determine the rate of TAG hydrolysis.
-
Plot the percentage of inhibition against the logarithm of KLH45 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
4.2. Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To assess the selectivity of KLH45 against the broader family of serine hydrolases in a complex proteome.
-
Materials: Mouse neuroblastoma (Neuro2A) cell proteome, KLH45, broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine).[1][7]
-
Procedure:
-
Harvest proteomes from Neuro2A cells.
-
Pre-incubate the proteomes with varying concentrations of KLH45 for a specified time (e.g., 4 hours).[1][5]
-
Add a broad-spectrum, fluorescently tagged activity-based probe (e.g., FP-Rhodamine) that covalently labels the active site of all accessible serine hydrolases.
-
Allow the probe to react with the proteome.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
Enzymes that are inhibited by KLH45 will show a decrease in fluorescence intensity compared to the vehicle-treated control. The disappearance of the band corresponding to DDHD2's molecular weight (~75 kDa) confirms target engagement, while the persistence of other bands indicates selectivity.[1]
-
4.3. Cellular Lipid Droplet (LD) Formation Assay
-
Objective: To visually and quantitatively assess the effect of KLH45 on DDHD2-mediated LD metabolism in cells.[7]
-
Materials: COS-7 cells, plasmid expressing mCherry-tagged DDHD2, KLH45, oleic acid, BODIPY 493/503 (neutral lipid stain), Hoechst (nuclear stain).[7]
-
Procedure:
-
Transfect COS-7 cells with the mCherry-DDHD2 construct and incubate for 24 hours.
-
Pre-treat the transfected cells with KLH45 (e.g., 2 µM) or DMSO vehicle for 1 hour.[7]
-
Supplement the cell culture medium with oleic acid (e.g., 200 µM) complexed to fatty-acid-free BSA.
-
Incubate overnight (16 hours) to induce LD formation.[7]
-
Wash the cells with PBS and fix them.
-
Stain the cells with BODIPY 493/503 to visualize LDs and Hoechst to label nuclei.
-
Acquire images using fluorescence microscopy. Transfected cells are identified by the mCherry signal.
-
Quantify LD content by measuring the total LD surface area or the integrated BODIPY signal intensity per cell.[7] Inhibition of DDHD2 by KLH45 is expected to reverse the LD reduction typically caused by DDHD2 overexpression.[7]
-
4.4. Lipidomics Analysis of Cellular Lipids
-
Objective: To quantify the changes in specific lipid species (TAGs, DAGs, etc.) following DDHD2 inhibition by KLH45.
-
Materials: Cells treated with KLH45 as in the LD formation assay, lipid extraction solvents, liquid chromatography-mass spectrometry (LC-MS) system.
-
Procedure:
-
Culture and treat cells (e.g., DDHD2-transfected COS-7 cells) with oleic acid and either KLH45 or vehicle control as described above.[7]
-
Harvest the cells and perform a lipid extraction using a standard method (e.g., Bligh-Dyer).
-
Analyze the lipid extracts using an LC-MS platform to separate and identify different lipid species.
-
Quantify the relative abundance of key lipids, such as the most abundant TAG species (e.g., 18:1/36:2 TAG), DAGs (e.g., 18:1/18:1 DAG), MAGs, and FFAs.[7]
-
Compare the lipid profiles between KLH45-treated and control cells to determine the specific metabolic consequences of DDHD2 inhibition.[7]
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the mechanism of action of KLH45, its selectivity, and a typical experimental workflow.
Caption: DDHD2-mediated TAG hydrolysis and its inhibition by KLH45.
Caption: Selectivity profile of the inhibitor KLH45.
Caption: Workflow for the cellular lipid droplet formation assay.
References
- 1. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. genecards.org [genecards.org]
- 4. KLH45 | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
